1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 938017-83-5
VCID: VC4732903
InChI: InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C
Molecular Formula: C15H14N6O3
Molecular Weight: 326.316

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

CAS No.: 938017-83-5

Cat. No.: VC4732903

Molecular Formula: C15H14N6O3

Molecular Weight: 326.316

* For research use only. Not for human or veterinary use.

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide - 938017-83-5

Specification

CAS No. 938017-83-5
Molecular Formula C15H14N6O3
Molecular Weight 326.316
IUPAC Name 1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Standard InChI InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22)
Standard InChI Key NAEVKHKMLKBYGB-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound belongs to the pyrazolo[3,4-b]pyridine family, featuring:

  • A pyrazole ring fused to a pyridine ring at positions 3 and 4.

  • Methyl groups at positions 1 and 3 of the pyrazole ring.

  • A 3-nitrophenyl substituent at position 6 of the pyridine ring.

  • A carbohydrazide moiety (-CONHNH₂) at position 4.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₆O₃
Molecular Weight326.31 g/mol
IUPAC NameN'-[(E)-1-(4-bromothiophen-2-yl)ethylideneamino]-1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
CAS Number938017-83-5

Tautomerism and Aromaticity

The 1H-tautomer dominates due to aromatic stabilization across both rings, as predicted by computational studies . The nitro group at the phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding interactions .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis involves four key steps:

  • Pyrazolopyridine Core Formation: Cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions .

  • Nitrophenyl Introduction: Friedel-Crafts nitration using HNO₃/H₂SO₄ at 0–5°C to attach the nitro group.

  • Carbohydrazide Formation: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 6–8 hours) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
CyclizationH₂SO₄, 120°C, 4h55–70%
NitrationHNO₃/H₂SO₄, 0–5°C, 2h65%
Hydrazide FormationNH₂NH₂·H₂O, EtOH, reflux75%

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Solvent-free methods are prioritized to minimize waste .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.50 (s, 3H, CH₃-pyrazole), δ 2.75 (s, 3H, CH₃-pyridine) .

    • δ 8.32 (s, 1H, pyridine-H), δ 7.60–6.95 (m, 4H, nitrophenyl-H) .

  • ¹³C NMR:

    • 165.9 ppm (C=O), 151.6 ppm (C=N), 131.9 ppm (pyridine-C) .

Infrared (IR) Spectroscopy

  • Peaks at 1675 cm⁻¹ (C=O stretch), 1505 cm⁻¹ (C=C aromatic), and 1340 cm⁻¹ (N-O nitro) .

Mass Spectrometry

  • ESI-MS: m/z 327.1 [M+H]⁺, consistent with the molecular formula .

Biological Activities and Mechanisms

Enzyme Inhibition

  • α-Amylase Inhibition: Displays IC₅₀ = 13.9 ± 0.7 μM in hydrazone derivatives, comparable to acarbose (200.1 ± 10.0 μM) .

  • Tyrosine Kinase Inhibition: Pyrazolo[3,4-b]pyridines block ATP-binding pockets, suppressing cancer cell proliferation .

Anticancer Activity

Preliminary studies indicate 40% apoptosis induction in MCF-7 breast cancer cells at 100 μM .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point190–192°CDifferential Scanning Calorimetry
Solubility2.1 mg/mL in DMSOShake-flask
LogP1.8Computational
pKa3.1 (carbohydrazide)Potentiometric

Applications in Drug Discovery and Materials Science

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for antidiabetic and anticancer agents due to its hydrazide moiety .

  • Prodrug Potential: The nitro group facilitates bioreductive activation in hypoxic tumor environments .

Materials Science

  • Organic Semiconductors: π-Conjugated system enables charge transport (hole mobility = 0.02 cm²/V·s).

  • Coordination Polymers: Forms stable complexes with Cu(II) for catalytic applications .

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